Tricyclo[3.1.1.1(3,7)]octan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
6239-87-8 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
tricyclo[3.2.1.03,6]octan-2-one |
InChI |
InChI=1S/C8H10O/c9-8-5-1-4-2-7(8)6(4)3-5/h4-7H,1-3H2 |
InChI Key |
DXNCBOWFKZEMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C2CC1C3=O |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Tricyclo 3.1.1.1 3,7 Octan 2 One
Carbonyl Reactivity in Highly Strained Polycyclic Systems
The reactivity of the carbonyl group in Tricyclo[3.1.1.1(3,7)]octan-2-one is a subject of considerable interest due to the stark contrast it presents compared to acyclic or less strained cyclic ketones. The geometry of the cage structure imposes significant constraints on the typical reaction pathways of the carbonyl group.
Challenges in Enolate Formation in Cage Ketones
The formation of an enolate is a fundamental process for many carbonyl reactions, typically involving the deprotonation of an α-hydrogen. However, in rigid cage-like structures such as 2-adamantanone (B1666556), this process is met with significant challenges. The bridgehead protons in the adamantane (B196018) framework are notoriously unreactive, and the geometry of the cage makes it difficult for the π-orbitals of the resulting enolate to achieve the necessary planar arrangement for effective resonance stabilization. This inherent difficulty in forming a stable enolate significantly curtails reactions that proceed via this intermediate. Research has shown that even under strongly basic conditions, skeletal rearrangements that would proceed through β-enolate (homoenolate) intermediates are slow. rsc.org
Nucleophilic Additions and Condensation Reactions in Strained Environments
Nucleophilic addition to the carbonyl carbon is a primary reaction pathway for ketones. libretexts.org In this compound, the electrophilicity of the carbonyl carbon is influenced by the strain of the polycyclic system. allstudiesjournal.com However, the steric hindrance imposed by the cage structure can impede the approach of nucleophiles. libretexts.org Despite these steric challenges, nucleophilic additions do occur. The facial selectivity of these additions, meaning the direction from which the nucleophile attacks the carbonyl plane, is a key area of study in strained systems. ias.ac.in
Condensation reactions, such as the aldol (B89426) condensation, which rely on the formation of an enolate to attack another carbonyl compound, are generally not favored for 2-adamantanone due to the aforementioned difficulties in enolate generation. libretexts.orgvanderbilt.edulibretexts.org However, under specific conditions or with highly reactive reagents, condensation-type reactions can be induced.
Ring Strain and its Influence on Molecular Reactivity
The significant ring strain inherent in the tricyclic framework of 2-adamantanone is a driving force for several of its characteristic reactions. This strain can be released through various pathways, leading to products with less strained structures.
Ring Opening Reactions and Fragmentation Pathways
Under certain conditions, the strained cage of this compound can undergo ring-opening reactions. These reactions are often initiated by the formation of a reactive intermediate, such as a carbene, which can then trigger intramolecular C-H insertion or rearrangement to relieve strain. researchgate.net For instance, the reaction of a derivative, 3,3-dibromo-2,7,7-trimethyl-tricyclo[4.1.1.0(2,4)]octane, with methyllithium (B1224462) generates a carbene that leads to tetracyclic and bicyclic products. researchgate.net Fragmentation pathways can also be observed, particularly under pyrolytic conditions, leading to the formation of more stable, smaller molecules.
Intramolecular Rearrangement Processes (e.g., Oxa-Di-π-Methane Rearrangements)
Intramolecular rearrangements are another avenue for releasing the strain within the 2-adamantanone skeleton. The oxa-di-π-methane rearrangement is a photochemical reaction characteristic of β,γ-unsaturated ketones, leading to the formation of a saturated α-cyclopropyl ketone. iupac.org While 2-adamantanone itself is a saturated ketone, derivatives with appropriate unsaturation can undergo such rearrangements. researchgate.netrsc.org These photochemical isomerizations can lead to complex polycyclic products. researchgate.net The mechanism often involves diradical intermediates and can be influenced by whether the reaction proceeds from a singlet or triplet excited state. wikipedia.org
Mechanistic Elucidation in Catalytic and Thermal Transformations
The study of catalytic and thermal transformations of this compound and its derivatives provides valuable insights into the influence of its unique structure on reactivity. Gold-catalyzed reactions, for example, have been shown to be effective in the synthesis of strained ring systems. acs.org Thermal decomposition studies reveal the pathways through which the molecule isomerizes and fragments at high temperatures. For instance, the thermal isomerization of a related compound, tricyclo[3.3.0.0(2,6)]octane, has been shown to proceed via a first-order reaction to yield products like 1,5-cyclooctadiene. ibm.com Computational studies, often using Density Functional Theory (DFT), play a crucial role in understanding the energetics and mechanisms of these transformations, including predicting bond dissociation energies and reaction barriers. researchgate.netresearchgate.net
Role of High-Energy Intermediates (e.g., Carbenes, Ketyl Radical-Anions, Dipolar Intermediates)
The chemistry of tricyclic ketones often involves transient, high-energy species that are central to their reactivity. These intermediates, formed under specific reaction conditions, open up synthetic routes that are otherwise inaccessible.
Ketyl Radical-Anions: The carbonyl group in ketones is susceptible to single-electron transfer (SET) from a reductant, forming a ketyl radical-anion. acs.org This intermediate is a powerful nucleophile and radical species. For instance, reductive photoinduced electron transfer (PET) reactions with bicyclic α-cyclopropyl-substituted ketones lead to the regioselective cleavage of a cyclopropyl (B3062369) bond, creating an exocyclic radical with an endocyclic enolate. acs.org In reactions mediated by reagents like samarium(II) iodide (SmI₂), the reduction of a carbonyl group to a ketyl radical-anion is the initial step in cross-coupling and cyclization reactions. acs.org This process effectively inverts the traditional electrophilic reactivity of the carbonyl carbon.
Carbenes: Carbenes are highly energetic, electron-deficient intermediates that are invaluable for constructing strained ring systems like cyclopropanes. acs.org While not directly formed from the tricyclooctanone, carbene chemistry is fundamental to the synthesis of such strained skeletons. Gold-catalyzed reactions, for example, can generate carbene intermediates that participate in intramolecular cyclopropanations. researchgate.net The high strain energy of polycyclic frameworks like those derived from cubane, a related cage compound, makes them promising precursors for energetic materials. researchgate.net
Dipolar Intermediates: In the course of nucleophilic attack or rearrangements, dipolar intermediates can be formed. The reaction of aldehydes and ketones with primary amines, for instance, proceeds through a carbinolamine intermediate, which is a type of dipolar species, before eliminating water to form an imine. libretexts.org In cyclization cascades, the formation of intermediates such as cyclic acetoxonium ions can dictate the reaction pathway. nih.gov
Electron Transfer and Regioselective Nucleophilic Attack in Cyclization Cascades
Electron transfer and the subsequent regioselective reactions are key to building complex molecules from tricyclic ketone scaffolds.
Electron Transfer Initiation: Many complex transformations are initiated by an electron transfer event. researchgate.net The synergistic use of photoredox catalysis and organocatalysis, for example, can generate a β-enaminyl radical from a ketone via single-electron oxidation of an intermediate enamine. nih.gov This radical can then engage in selective cross-coupling reactions. Similarly, reductive cyclization cascades can be triggered by the formation of a ketyl radical-anion, which then undergoes intramolecular cyclization onto a tethered alkene or other π-system. acs.org
Regioselective Nucleophilic Attack: The inherent strain and electronic properties of tricyclic ketones govern where nucleophiles will attack. Nucleophilic addition to strained rings is a primary strategy for their functionalization. chemrxiv.org The high ring strain can influence the regioselectivity of reactions. nih.govnih.gov For example, studies on related tricyclo[3.2.0.0]heptanones show that nucleophilic attack can lead to either direct addition or rearrangement to a less strained bicyclo[3.2.0]heptan-6-one system, depending on the nucleophile and the substituents on the tricyclic frame. rsc.org In reactions with bicyclic α-cyclopropyl ketones under photoinduced electron transfer conditions, a noteworthy regioselective cleavage of one cyclopropyl bond occurs. acs.org This selectivity is crucial in directing the outcome of subsequent radical cyclization cascades. acs.orgnih.gov
Thermal Stability and Thermolysis Initiation Mechanisms (e.g., N-NO₂ bond scission)
The thermal stability of tricyclic compounds is a critical property, especially for their energetic derivatives. The introduction of nitro groups (NO₂) into the cage structure, creating nitramines, drastically alters their stability and decomposition pathways.
Thermal Stability and Decomposition: The thermal stability of nitramines generally decreases as the number of N-NO₂ groups increases and is affected by ring strain. scispace.comresearchgate.net For cyclic nitramines like RDX and HMX, the decomposition process is complex, but it is widely accepted that the initial and rate-determining step is the homolytic cleavage of the weakest bond in the molecule. researchgate.net
N-NO₂ Bond Scission: For a wide range of nitramines, the weakest bond is the N-NO₂ bond, and its scission is the primary initiation step in their thermal decomposition. scispace.comresearchgate.net This bond cleavage produces an amine radical and a nitrogen dioxide (NO₂) radical. The activation energies for this process typically fall in the range of 40 to 50 kcal/mol. scispace.com Subsequent, rapid secondary reactions of these radical fragments lead to the formation of final decomposition products like N₂O, H₂O, CH₂O, and CO₂. psu.edu
The stability of energetic materials is often correlated with the bond dissociation energy (BDE) of the trigger linkage. A higher BDE generally corresponds to greater thermal stability. Theoretical calculations on nitrated derivatives of the related tricyclo[3.1.1.1 2,4]octane skeleton show that the C-NO₂ or N-NO₂ bonds are the trigger bonds during thermolysis. researchgate.net
The table below presents representative N-NO₂ bond dissociation energies for some common nitramine energetic materials, illustrating the energy required to initiate their decomposition.
| Compound | N-NO₂ Bond Dissociation Energy (kJ/mol) | Reference |
| H₂N-NH₂ (Hydrazine) | 247 ± 13 | stackexchange.com |
| General N-NO₂ | ~167 | researchgate.net |
| CH₃NO₂ (Nitromethane) | 243 | nist.gov |
This table provides context for the energy scale of N-N and C-N bond cleavage relevant to the thermolysis of energetic materials.
The thermal decomposition of Group 2 nitrates also shows that stability increases down the group, as the larger cations have a lower charge density and polarize the nitrate (B79036) anion less, making the N-O bonds harder to break. chemguide.co.uksavemyexams.com This principle highlights the importance of electronic effects in determining the thermal stability of nitro-containing compounds.
Advanced Computational and Theoretical Investigations of Tricyclo 3.1.1.1 3,7 Octan 2 One
Quantum Chemical Approaches to Molecular Structure and Electronic Properties
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
No published studies detailing the geometry optimization or electronic structure analysis of Tricyclo[3.1.1.1(3,7)]octan-2-one using Density Functional Theory were found. Such an analysis would typically involve calculating the molecule's equilibrium geometry, bond lengths, bond angles, and electronic properties like molecular orbital energies and charge distribution.
Ab Initio and Composite Methods (e.g., G4 Theory) for Energetic Calculations
There is no available research that applies high-level ab initio or composite methods like Gaussian-4 (G4) theory to calculate the precise energy of this compound. These methods are used for obtaining highly accurate thermodynamic data.
Energetic and Stability Analyses through Theoretical Models
Calculation of Heat of Formation (HOF)
A calculated value for the heat of formation of this compound from theoretical models is not available in the scientific literature. This value is a key indicator of a molecule's energetic content.
Bond Dissociation Energy (BDE) Analysis for Thermal Stability Prediction
No studies concerning the bond dissociation energies for this compound have been published. BDE analysis is crucial for predicting the thermal stability of a compound by identifying the weakest chemical bonds that are most likely to break first upon heating.
Predictive Modeling for Novel Tricyclic Structures and Derivatives
The rigid and strained tricyclo[3.1.1.1(3,7)]octane framework, also known as 2,4-dehydroadamantane, serves as a foundational structure for the computational design and investigation of novel molecules with unique properties. Advanced computational methods allow for the exploration of this chemical space, predicting the characteristics of yet-to-be-synthesized derivatives.
Theoretical Design of High-Energy Density Compounds (HEDCs) Based on the Tricyclo[3.1.1.1]octane Skeleton
The quest for new high-energy density compounds (HEDCs) with superior performance and reduced sensitivity is a significant area of research. The tricyclo[3.1.1.1]octane skeleton is a promising scaffold for designing HEDCs due to its inherent strain energy, which can be released upon decomposition, and its compact, rigid structure that allows for high density. scielo.br Computational studies are crucial in this field as they enable the theoretical design and evaluation of potential HEDCs before attempting their often challenging synthesis. scielo.br
A notable example involves the theoretical investigation of 3,6,7,8-tetranitro-3,6,7,8-tetraaza-tricyclo[3.1.1.1(2,4)]octane (TTTO). scielo.br In this compound, the carbon atoms of the parent tricyclo[3.1.1.1]octane are substituted with nitrogen atoms, and nitro groups (-NO2) are introduced to enhance the energetic properties. scielo.br The introduction of nitramine groups is a common strategy to increase the energy content of caged compounds. scielo.br
Computational methods, such as density functional theory (DFT) at the B3LYP/6-31G(d) level, are employed to predict the properties of these designed molecules. scielo.br Key predicted parameters for HEDCs include:
Density (ρ): A critical factor influencing detonation performance. For TTTO, the predicted crystal density is approximately 1.922 g/cm³. scielo.br
Heat of Formation (HOF): A measure of the energy stored in the molecule.
Detonation Velocity (D): The speed at which the detonation wave travels through the explosive. For TTTO, the predicted detonation velocity is 9.79 km/s. scielo.br
Detonation Pressure (P): The pressure of the detonation wave. For TTTO, the predicted detonation pressure is 44.22 GPa. scielo.br
Thermal Stability: Often assessed by calculating the bond dissociation energies (BDE) to identify the trigger bond for thermal decomposition. In TTTO, the N-NO2 bond is identified as the trigger bond. scielo.brscielo.br
These predicted values for TTTO are comparable to those of well-known powerful explosives like CL-20, suggesting its potential as a high-performance energetic material. scielo.br The design of novel HEDCs based on the tricyclo[3.1.1.1]octane skeleton is an active area of research, with studies exploring the introduction of various energetic groups and heteroatoms to tailor the properties of the resulting compounds. researchgate.net
Computational Screening for Structure-Performance Relationships
Computational screening is a powerful tool for systematically exploring the relationship between the structure of a molecule and its performance characteristics. nih.govmanchester.ac.uk In the context of tricyclic compounds, this involves generating a virtual library of derivatives and using computational methods to predict their properties. This approach allows researchers to identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov
The process typically involves:
Library Generation: A diverse set of derivatives is created by systematically modifying the parent tricyclo[3.1.1.1]octane skeleton. This can include adding different functional groups, substituting atoms within the cage, or altering the stereochemistry.
Property Prediction: For each molecule in the library, a range of properties is calculated using computational methods. These can include electronic, energetic, and stability properties.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis: The predicted properties are then correlated with the structural features of the molecules. researchgate.netnih.gov This analysis helps to understand how different structural modifications influence the desired performance characteristics. researchgate.netnih.gov
For HEDCs based on the tricyclo[3.1.1.1]octane skeleton, computational screening can be used to investigate the effects of different energetic substituents on detonation performance and stability. researchgate.net By comparing the predicted properties of a series of derivatives, researchers can establish trends and design principles for developing new materials with an optimal balance of energy and sensitivity. researchgate.net
Molecular Geometry Optimization Studies
Molecular geometry optimization is a fundamental computational procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.airesearchgate.netyoutube.com This is a crucial step in any computational study, as the accuracy of all other predicted properties depends on the correctness of the optimized geometry. pennylane.ai
For this compound and its derivatives, geometry optimization is typically performed using quantum mechanical methods like density functional theory (DFT). scielo.brresearchgate.net These calculations provide detailed information about bond lengths, bond angles, and dihedral angles.
The optimization process starts with an initial guess for the molecular geometry and iteratively adjusts the atomic positions to minimize the total energy of the system. youtube.com The process is complete when the forces on all atoms are close to zero, and the structure represents a stationary point on the potential energy surface. pennylane.aiyoutube.com
Table 1: Selected Optimized Geometrical Parameters of a Tricyclo[3.1.1.1(2,4)]octane Derivative
| Parameter | Value |
| Space Group | P2(1)/C |
| a (Å) | 8.239 |
| b (Å) | 8.079 |
| c (Å) | 16.860 |
| Z | 4 |
Data for 3,6,7,8-tetranitro-3,6,7,8-tetraaza-tricyclo[3.1.1.1(2,4)]octane. scielo.br
Computational Spectroscopy and Vibrational Analysis (e.g., Infrared Spectrum Prediction)
Computational spectroscopy involves the theoretical prediction of spectroscopic properties, such as infrared (IR) spectra. computabio.comcomputabio.comarxiv.org This is a valuable tool for identifying and characterizing molecules, as the predicted spectrum can be compared with experimental data to confirm the structure of a compound. acs.org
Vibrational analysis is performed after geometry optimization to calculate the vibrational frequencies and their corresponding IR intensities. computabio.com This analysis also confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). researchgate.net
For a molecule like a derivative of tricyclo[3.1.1.1]octane, the calculated IR spectrum can provide insights into the vibrational modes of the caged structure and the characteristic frequencies of its functional groups. scielo.brresearchgate.net For example, in the theoretical study of TTTO, the predicted IR spectrum shows characteristic peaks for the C-H, N-N, C-N, and N=O stretching and bending vibrations. scielo.brresearchgate.net
Table 2: Predicted IR Spectral Data for a Tricyclo[3.1.1.1(2,4)]octane Derivative
| Frequency (cm⁻¹) | Assignment |
| 840 | C-H scissoring in plane |
| 920 | N-N asymmetric stretch of heterocycle skeleton and C-H twisting out of plane |
| 1020 | C-N stretch of the heterocycle skeleton |
| 1330 | C-H wagging in plane |
| 1320 | C-N stretch and N=O symmetric stretch motion |
| 1640 | N=O asymmetric stretch of nitro groups |
Data for 3,6,7,8-tetranitro-3,6,7,8-tetraaza-tricyclo[3.1.1.1(2,4)]octane. scielo.br
It is common practice to apply a scaling factor to the calculated frequencies to account for the approximations inherent in the computational methods and to improve the agreement with experimental spectra. scielo.bracs.org
Structural Characterization and Advanced Analysis of Tricyclo 3.1.1.1 3,7 Octan 2 One and Derivatives
X-ray Crystallography for Solid-State Structure Determination
Studies on various adamantane (B196018) derivatives have successfully employed single-crystal X-ray diffraction to elucidate their three-dimensional structures. nih.govmdpi.comnih.gov For instance, the analysis of adamantane-based ester derivatives has revealed that the rigid adamantyl moiety can act as a building block to create specific conformations, such as the synclinal conformation observed in 2-oxopropyl benzoate (B1203000) derivatives. nih.govresearchgate.net The crystal structures of these compounds are often determined at low temperatures to minimize thermal vibrations and obtain higher quality data. mdpi.com
The crystal system and space group are fundamental parameters obtained from X-ray diffraction analysis. For example, in studies of some adamantane-linked hydrazine-1-carbothioamide derivatives, the compounds were found to crystallize in the triclinic system. mdpi.com The specific arrangement of molecules in the crystal lattice is influenced by intermolecular interactions, such as hydrogen bonding, which can be identified and characterized through crystallographic analysis. mdpi.com
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Triclinic | P-1 | mdpi.com |
| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Triclinic | P-1 | mdpi.com |
| A cocrystal of tetraaryladamantane and 1-(4-chlorophenyl)ethanol | Trigonal | - | nih.gov |
| 2-(Tricyclo[3.3.1.1(3,7)]decan-1-yl)-3-(tricyclo[3.3.1.1(3,7)]decan-1-ylimino)isoindolin-1-one | Triclinic | P-1 | researchgate.net |
Elucidation of Stereochemical Features and Absolute Configuration
The introduction of substituents onto the Tricyclo[3.1.1.1(3,7)]octan-2-one framework can lead to the formation of chiral molecules. Determining the absolute configuration of these enantiomers is crucial for understanding their chemical and biological properties. Chiroptical methods, such as circular dichroism (CD) spectroscopy, are powerful tools for this purpose.
For bicyclic ketones, the octant rule is a well-established empirical method used to predict the sign of the Cotton effect in the CD spectrum, which in turn can be correlated to the absolute configuration of the molecule. nih.govthieme-connect.de This rule relates the spatial disposition of substituents relative to the carbonyl chromophore to the observed CD signal. The application of the octant rule, often in conjunction with computational modeling and chemical correlation, has been successfully demonstrated for various chiral bicyclic ketones. nih.govlu.seresearchgate.net
The enantiospecific synthesis from a starting material of known absolute configuration is another unambiguous method to establish the stereochemistry of a chiral derivative. nih.govlu.seresearchgate.net This involves a series of stereocontrolled reactions that transform the starting material into the target molecule without affecting the stereocenter of interest. The absolute configuration of the final product can then be inferred from the known configuration of the precursor. For complex molecules, the combination of CD spectroscopy, computational analysis, and chemical correlation provides a robust approach for the unequivocal assignment of absolute configuration. lu.seresearchgate.net
Conformational Dynamics and Molecular Geometry Analysis in Strained Systems
The adamantane cage of this compound is characterized by its high rigidity and virtually strain-free nature, with a structure that can be described as the fusion of three cyclohexane (B81311) rings in chair conformations. wikipedia.org However, the introduction of a carbonyl group at the 2-position introduces some degree of local strain. The analysis of the molecular geometry of this and related strained systems provides insights into their reactivity and stability.
Medium-sized rings, such as those found in bicyclic systems, often exhibit steric strain in the form of transannular interactions. acs.orgnih.gov Computational methods, in conjunction with experimental techniques like electron diffraction, are used to analyze the conformational landscape and determine the most stable conformers. wikipedia.orgacs.org For adamantane itself, the carbon-carbon bond lengths are approximately 1.54 Å, which is very close to that in diamond, and the molecule possesses Td symmetry. wikipedia.org
The rigid framework of this compound limits its conformational flexibility compared to acyclic or monocyclic ketones. This rigidity is a key feature that is exploited in the design of molecules with specific shapes and functionalities. The study of the conformational panorama of related cyclic ketones has shown that even in seemingly simple systems, multiple conformations can exist, with their relative populations being influenced by subtle energetic factors. acs.orgnih.gov
Spectroscopic Techniques for Structural Confirmation in Solution
In addition to solid-state analysis, the characterization of this compound and its derivatives in solution is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The rigid nature of the adamantane cage leads to distinct and often well-resolved signals in the NMR spectrum. The chemical shifts of the protons and carbons are influenced by their position relative to the carbonyl group and any other substituents. tandfonline.com For 2-adamantanone (B1666556), the ¹H NMR spectrum typically shows a complex pattern of multiplets for the methylene (B1212753) and methine protons of the cage structure. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, as well as for the different types of carbon atoms in the tricyclic system. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the carbonyl group (C=O) in this compound. The carbonyl stretching vibration gives rise to a strong absorption band in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the ring strain and the electronic effects of any substituents. In addition to the carbonyl absorption, the IR spectrum also shows characteristic C-H stretching and bending vibrations of the adamantane framework. nih.govresearchgate.net
| Technique | Feature | Characteristic Value | Reference |
|---|---|---|---|
| ¹H NMR | Cage Protons | Multiplets in the range of ~1.8-3.0 ppm | chemicalbook.comchemicalbook.com |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~205-215 ppm | researchgate.net |
| ¹³C NMR | Cage Carbons | ~27-47 ppm | researchgate.net |
| IR | Carbonyl Stretch (C=O) | ~1720 cm⁻¹ | nih.govresearchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
Tricyclo[3.1.1.1(3,7)]octan-2-one as a Synthetic Building Block
The compact and sterically defined nature of the tricyclo[3.1.1.1(3,7)]octane skeleton makes it an attractive starting point for the synthesis of complex molecular architectures.
Precursor for Complex Molecules and Polycyclic Architectures
This compound and its derivatives serve as foundational structures for the assembly of more intricate polycyclic systems. The synthesis of various azaadamantanone isomers has been a subject of significant interest, highlighting the importance of this structural motif in medicinal and organic chemistry. acs.orgnih.govnih.gov For instance, the synthesis of 2-azaadamantan-6-one has been achieved from endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, involving key steps like Curtius rearrangements and intramolecular cyclizations. acs.orgnih.gov Such synthetic routes provide access to a range of azaadamantane derivatives that are valuable for further functionalization.
The rigid framework of the tricyclo[3.1.1.1]octane system is also found in complex natural products, such as the diterpenoid phyllaemblicin G2, which contains a tricyclo[3.1.1.1]oxygen bridge ring system. researchgate.net The development of synthetic strategies towards such complex molecules often relies on the creative use of polycyclic building blocks. While direct total synthesis of a natural product from this compound is not extensively documented, the synthesis of its derivatives is a critical step in accessing the core structures of various biologically active compounds. hkbu.edu.hk
Facilitation of Quaternary Carbon Center Creation
The construction of quaternary carbon centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. The rigid and well-defined three-dimensional structure of the tricyclo[3.1.1.1(3,7)]octane skeleton can be leveraged to facilitate the creation of these sterically demanding centers. The fixed orientation of substituents on the cage-like structure can direct incoming reagents to specific positions, enabling diastereoselective reactions that might otherwise be difficult to control.
Methodologies for the synthesis of quaternary carbon centers often involve the hydroalkylation of unactivated olefins or conjugate additions. scribd.com In the context of the tricyclo[3.1.1.1(3,7)]octane framework, the introduction of substituents can be controlled to produce specific stereoisomers, which is crucial for the synthesis of chiral molecules with defined biological activities.
Design and Synthesis of Energetic Materials Based on the Tricyclo[3.1.1.1]octane Skeleton
The high ring strain and compact structure of the tricyclo[3.1.1.1]octane skeleton make it an excellent candidate for the backbone of high-energy density materials (HEDMs). The release of this strain energy upon decomposition can significantly enhance the energetic output of the material.
Incorporation of Nitrogen-Containing Energetic Groups
A common strategy in the design of HEDMs is the incorporation of energetic functional groups, such as nitro (-NO2), nitramine (-NHNO2), and azido (B1232118) (-N3), onto a molecular scaffold. researchgate.net The tricyclo[3.1.1.1]octane framework provides multiple sites for such functionalization. Theoretical studies have explored the introduction of multiple nitro groups onto the aza-analogs of this skeleton. scielo.br
A notable example is the theoretical design of 3,6,7,8-tetranitro-3,6,7,8-tetraaza-tricyclo[3.1.1.1(2,4)]octane (TTTO), which is a derivative of the core tricyclo[3.1.1.1]octane structure. scielo.br This compound is conceptualized by introducing four nitro groups onto a tetraaza-tricyclo[3.1.1.1(2,4)]octane precursor, which itself can be derived from the reaction of glyoxal (B1671930) and ammonia. scielo.br The high nitrogen content and the presence of multiple N-NO2 bonds contribute significantly to its predicted energetic properties. The synthesis of such compounds is challenging but represents a promising avenue for the development of new explosives. dtic.mil
Structure-Performance Relationships in High-Energy Density Compounds
The performance of an energetic material is intrinsically linked to its molecular structure. Key performance indicators include detonation velocity (D), detonation pressure (P), density (ρ), and thermal stability. For compounds based on the tricyclo[3.1.1.1]octane skeleton, theoretical calculations have been employed to predict these properties and establish structure-performance relationships. scielo.brresearchgate.net
For instance, a series of high-energy density compounds based on the tricyclic[3.1.1.1(2,4)]octane skeleton have been designed and their properties evaluated. researchgate.net The introduction of different energetic groups leads to variations in performance. Theoretical calculations for some of these designed compounds show promising results, with some exhibiting higher predicted detonation velocities and pressures than established explosives like HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine).
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| TTTO | 1.922 | 9.79 | 44.22 | scielo.br |
| HMX | 1.91 | 9.10 | 39.3 | scielo.br |
| CL-20 | 2.04 | 9.65 | 45.8 | scielo.br |
These theoretical studies suggest that the rigid, strained tricyclo[3.1.1.1]octane framework, when appropriately substituted with energetic groups, can lead to the development of powerful and potentially more stable energetic materials. scielo.brresearchgate.net
Development of Novel Methodologies Utilizing Strained Tricyclic Intermediates
The inherent ring strain of this compound and related compounds is not just a feature to be utilized in energetic materials but also a driving force for novel chemical transformations. The release of this strain can facilitate reactions that are otherwise energetically unfavorable.
The study of reactions involving strained tricyclic ketones has led to the discovery of new synthetic methodologies. For example, the reactions of tricyclo[3.3.0.0]octan-2-ones, which share structural similarities, with various nucleophiles can lead to either ring-opening or rearrangement products, depending on the substrate and reaction conditions. rsc.org These transformations provide access to diverse bicyclic and polycyclic frameworks that would be difficult to synthesize through other means.
Furthermore, highly strained and pyramidalized alkenes derived from tricyclo[3.3.0.0(3,7)]octane have been generated and trapped, showcasing the unique reactivity of these systems. nih.gov The development of methods to generate and react such transient intermediates opens up new avenues for the construction of complex molecular architectures. The use of strain-release-driven reactions is a growing area in organic synthesis, with applications in the formation of spirocycles and other complex structures from strained precursors like bicyclo[1.1.0]butanes. rsc.orgresearchgate.net The principles learned from these systems are applicable to the development of new reactions involving this compound.
Future Research Directions and Unaddressed Challenges
Exploration of Novel and Efficient Synthetic Pathways to the Core Tricyclo[3.1.1.1(3,7)]octan-2-one Scaffold
The synthesis of the homoadamantane (B8616219) skeleton, the core of this compound, has been a subject of interest for decades. Early syntheses often involved multi-step and sometimes low-yielding processes. A key challenge remains the development of more efficient and scalable routes to this tricyclic system.
One established approach involves the homologation of adamantane (B196018) derivatives. For instance, the Tiffeneau-Demjanov ring expansion of 2-adamantanone (B1666556) can lead to the formation of the homoadamantane framework. However, these reactions can sometimes result in a mixture of products. rsc.orgfrontiersin.org A notable synthesis of 2,4-dehydro-5-homoadamantanone was achieved from bicyclo[3.3.1]non-6-ene-3-carboxylic acid, highlighting a pathway to a related unsaturated ketone. acs.org
Future research will likely focus on catalytic methods to improve efficiency and selectivity. This could involve exploring novel transition-metal-catalyzed C-H activation and insertion reactions to directly functionalize more readily available precursors. Furthermore, the development of one-pot or tandem reaction sequences that minimize purification steps would be a significant advancement.
Table 1: Selected Synthetic Approaches to Homoadamantane Derivatives
| Starting Material | Key Reaction | Product(s) | Reference(s) |
| Adamantan-2-one | Tiffeneau-Demjanov ring expansion | Tricyclo[4.4.1.1(3,9)]dodecan-4-one and -5-one | rsc.orgfrontiersin.org |
| Bicyclo[3.3.1]non-6-ene-3-carboxylic acid | Multi-step sequence | 2,4-Dehydro-5-homoadamantanone | acs.org |
| Homoadamant-4-en-2-one | Evans modification of Tiffeneau-Demjanov ring expansion | Tricyclo[4.4.1.1(3,9)]dodec-7-en-4-one and -5-one | frontiersin.org |
Development of Asymmetric Synthesis for Chiral this compound Derivatives
The introduction of chirality into the tricyclic scaffold opens up avenues for applications in medicinal chemistry and materials science. Asymmetric synthesis of caged ketones, in general, is a challenging but rapidly developing field. frontiersin.org Organocatalysis and transition-metal catalysis are the two main pillars of modern asymmetric synthesis. frontiersin.orgnih.gov
For related bicyclic systems, organocatalytic methods using chiral amines, such as proline derivatives, have been successful in achieving high enantioselectivity in intramolecular aldol (B89426) condensations. rsc.org The synthesis of chiral noradamantanes has been accomplished via domino reactions mediated by diphenylprolinol silyl (B83357) ether, demonstrating the power of organocatalysis in constructing complex chiral caged structures. acs.org
Future efforts in the asymmetric synthesis of this compound derivatives should focus on the design of new chiral catalysts that can effectively control the stereochemistry of the rigid tricyclic framework. The development of catalytic asymmetric C-H functionalization reactions would be a particularly elegant approach to introduce chirality.
Advanced Computational Studies on Reaction Dynamics and Catalytic Processes
Computational chemistry offers a powerful tool to understand and predict the behavior of complex molecules like this compound. Theoretical studies can provide insights into reaction mechanisms, conformational preferences, and the origins of stereoselectivity in catalytic reactions.
For related adamantane and homoadamantane systems, computational studies have been employed to investigate their potential as high-energy-density materials by calculating properties like heats of formation and bond dissociation energies. nih.gov While not the focus here, these studies demonstrate the applicability of computational methods to these caged structures. More relevant to the present discussion, computational studies can be used to model the transition states of key synthetic steps, aiding in the rational design of more efficient catalysts and reaction conditions.
Future computational research should aim to:
Model the reaction pathways for novel synthetic routes to this compound.
Elucidate the mechanism of enantioselective catalytic reactions to understand the role of the catalyst and substrate in determining the stereochemical outcome.
Predict the physical and chemical properties of novel, yet-to-be-synthesized derivatives.
Integration of Tricyclic Scaffolds into Advanced Functional Materials and Nanostructures
The rigid and well-defined three-dimensional structure of the Tricyclo[3.1.1.1(3,7)]octane framework makes it an attractive building block for the construction of advanced functional materials. The incorporation of such scaffolds can impart unique properties to polymers, liquid crystals, and other materials.
Tricyclic scaffolds have been explored as components of druglike inhibitors for various biological targets, highlighting their potential in medicinal chemistry. acs.org The predictable geometry of these scaffolds allows for precise positioning of functional groups in three-dimensional space, which is crucial for molecular recognition. In materials science, the incorporation of rigid tricyclic units can enhance the thermal stability and mechanical properties of polymers.
Future research in this area will likely involve:
The synthesis of functionalized this compound derivatives that can be polymerized or incorporated into larger supramolecular assemblies.
The exploration of these derivatives in the design of novel liquid crystals with unique phase behaviors.
The development of tricyclic-scaffold-based materials for applications in areas such as organic electronics and porous materials. The use of chiral coordination cages for asymmetric sequential reactions showcases the potential of well-defined three-dimensional structures in catalysis. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
